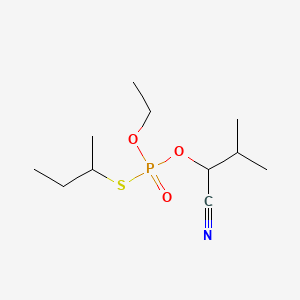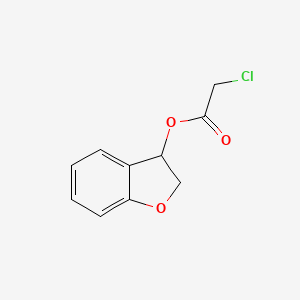
2,3-Dihydro-1-benzofuran-3-yl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-3-yl chloroacetate is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-yl chloroacetate typically involves the cyclization of appropriately substituted precursors. One common method includes the selective iodination of 3-hydroxy-2-iodobenzaldehyde followed by a Sonogashira coupling reaction with ethynylbenzene analogues. This reaction is catalyzed by Pd(Ph3P)2Cl2 and co-catalyzed by CuI, resulting in the formation of benzofuran aldehyde .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1-benzofuran-3-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogenation or other nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Applications De Recherche Scientifique
2,3-Dihydro-1-benzofuran-3-yl chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-yl chloroacetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to modulate neurotransmitter release by acting on presynaptic receptors, such as the histamine H3 receptor . This modulation can influence the release of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby exerting various biological effects .
Comparaison Avec Des Composés Similaires
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties and use as a research chemical.
Uniqueness: This functional group allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
185339-58-6 |
|---|---|
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
2,3-dihydro-1-benzofuran-3-yl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO3/c11-5-10(12)14-9-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
Clé InChI |
JPPAECVSCNXGEW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2O1)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
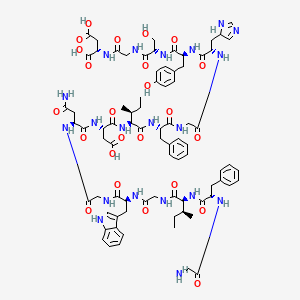
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
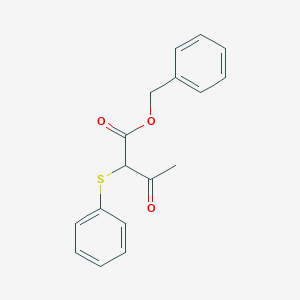

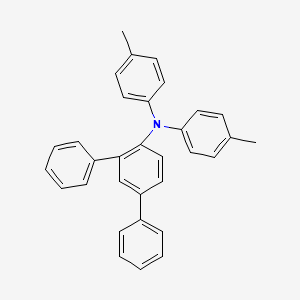
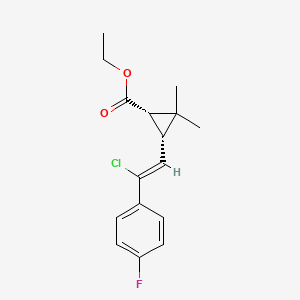

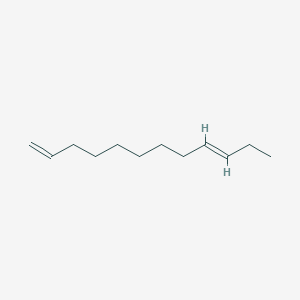
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
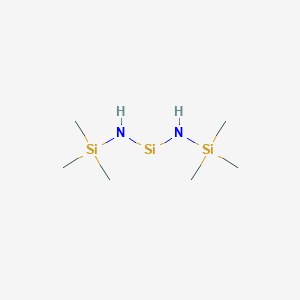
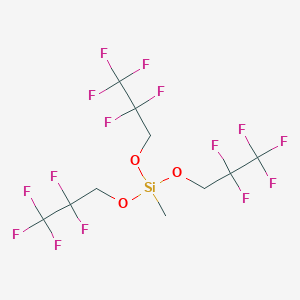
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
